
1-Nonyne, 3-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nonyne, 3-methylene- is an organic compound belonging to the alkyne family, characterized by the presence of a carbon-carbon triple bond. The molecular formula for this compound is C10H16, indicating it contains ten carbon atoms and sixteen hydrogen atoms. Alkynes are known for their high reactivity due to the presence of the triple bond, which makes them valuable in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-Nonyne, 3-methylene- typically involves organic chemistry techniques. One common method is dehydrohalogenation, where a 1,2-dihaloalkane reacts with a strong base such as sodium amide (NaNH2) or potassium hydroxide (KOH). This reaction leads to the formation of an alkyne by eliminating a molecule of hydrogen halide (HX), resulting in the creation of a triple bond between two carbon atoms .
Analyse Des Réactions Chimiques
1-Nonyne, 3-methylene- undergoes various types of chemical reactions due to the presence of its triple bond. Some common reactions include:
Hydrogenation: Addition of hydrogen to the triple bond, converting it into an alkane.
Halogenation: Addition of halogens (e.g., chlorine or bromine) to the triple bond, forming dihalides.
Hydration: Addition of water to the triple bond, resulting in the formation of alcohols.
These reactions typically involve reagents such as hydrogen gas (H2) for hydrogenation, halogens (Cl2, Br2) for halogenation, and water (H2O) in the presence of an acid catalyst for hydration .
Applications De Recherche Scientifique
1-Nonyne, 3-methylene- is utilized in various scientific research applications, particularly in the fields of chemistry and materials science. It serves as a building block for the synthesis of more complex molecules, which can be used in the development of pharmaceuticals, polymers, and other advanced materials. Its high reactivity makes it a valuable intermediate in organic synthesis .
Mécanisme D'action
The mechanism of action of 1-Nonyne, 3-methylene- is primarily based on its ability to participate in addition reactions due to the presence of the triple bond. The triple bond is electron-rich and can attract electrophiles, leading to the formation of new chemical bonds. This reactivity is harnessed in various synthetic processes to create more complex and functionalized molecules .
Comparaison Avec Des Composés Similaires
1-Nonyne, 3-methylene- can be compared to other alkynes such as 1-Octyne and 1-Decyne. While all these compounds share the characteristic triple bond, their reactivity and applications can vary based on the length of the carbon chain and the presence of additional functional groups. For example:
1-Octyne (C8H14): Similar in structure but with a shorter carbon chain, leading to different physical properties and reactivity.
1-Decyne (C10H18): Similar in structure but with a longer carbon chain, which can affect its solubility and boiling point
These comparisons highlight the unique properties of 1-Nonyne, 3-methylene- and its specific applications in scientific research and industrial processes.
Propriétés
Numéro CAS |
110316-86-4 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
3-methylidenenon-1-yne |
InChI |
InChI=1S/C10H16/c1-4-6-7-8-9-10(3)5-2/h2H,3-4,6-9H2,1H3 |
Clé InChI |
QJFRWCAZGFVZMG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-dimethoxyphenyl)-N-[2-(2-hydroxyphenyl)ethyl]propanamide](/img/structure/B14338912.png)
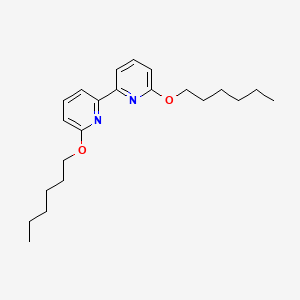


![3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14338938.png)
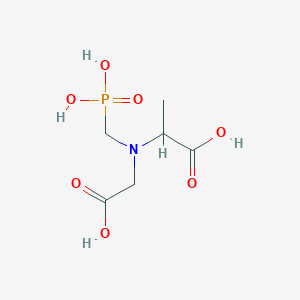
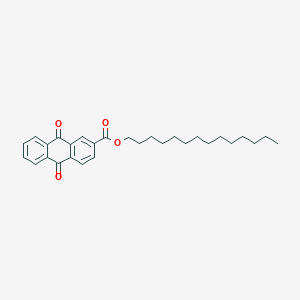

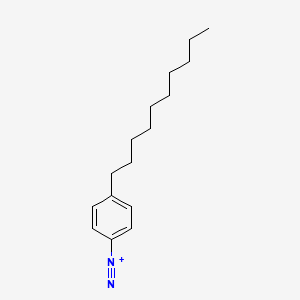
![3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14338987.png)
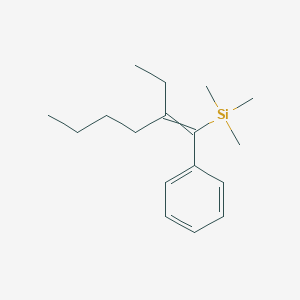
![Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]-](/img/structure/B14338995.png)
![Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate](/img/structure/B14338997.png)
![5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid](/img/structure/B14338998.png)
